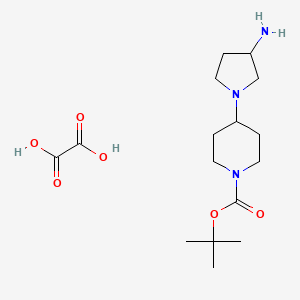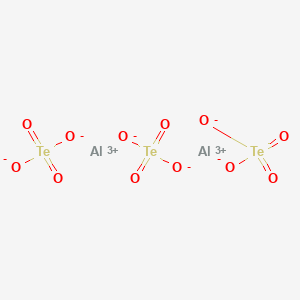![molecular formula C19H13ClN2Na2O6S B13729764 Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 32041-58-0](/img/structure/B13729764.png)
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is a synthetic organic compound with the molecular formula C19H13ClN2Na2O6S and a molecular weight of 478.81386.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate typically involves the diazotization of 4-chloro-5-ethyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent azo coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to break the azo bond, resulting in the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used as a pigment in paints, inks, and plastics due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-[(4-chloro-5-methyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Disodium 4-[(4-chloro-5-propyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
- Disodium 4-[(4-chloro-5-butyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate
Uniqueness
Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Propriétés
Numéro CAS |
32041-58-0 |
|---|---|
Formule moléculaire |
C19H13ClN2Na2O6S |
Poids moléculaire |
478.8 g/mol |
Nom IUPAC |
disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate |
InChI |
InChI=1S/C19H15ClN2O6S.2Na/c1-2-10-8-15(16(9-14(10)20)29(26,27)28)21-22-17-12-6-4-3-5-11(12)7-13(18(17)23)19(24)25;;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
RNLHZRYWZXYPAP-UHFFFAOYSA-L |
SMILES canonique |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




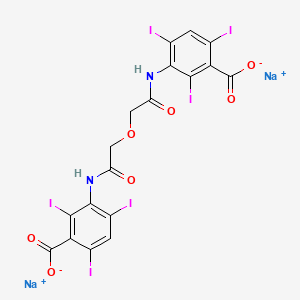
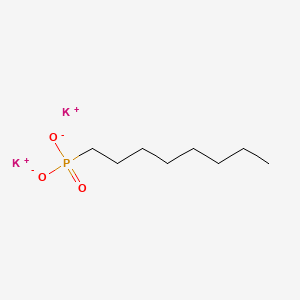

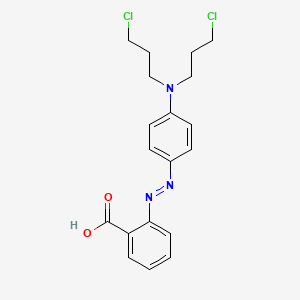

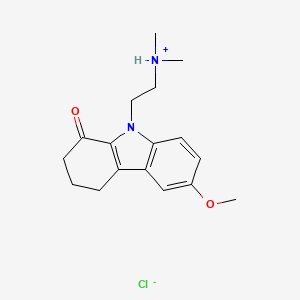
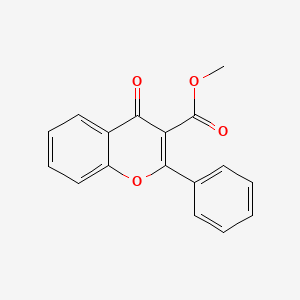
![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
